molecular formula C8H4F3NS B140488 4-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131106-69-9

4-(Trifluoromethyl)-1,3-benzothiazole

Cat. No. B140488
M. Wt: 203.19 g/mol
InChI Key: AIPBYYUSDFZPQP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-benzothiazole (TFMB) is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a member of the benzothiazole family of compounds and is characterized by the presence of a trifluoromethyl group (-CF3) at the 4-position of the benzothiazole ring. The trifluoromethyl group is known to impart unique properties to organic compounds, including increased lipophilicity, enhanced metabolic stability, and improved pharmacokinetics.

Scientific Research Applications

1. Fluorescent Probes for Sensing pH and Metal Cations

4-(Trifluoromethyl)-1,3-benzothiazole derivatives have been studied for their application in fluorescent probes. These compounds exhibit sensitivity to pH changes and selectivity in detecting metal cations like magnesium and zinc. The high acidity of the fluorophenol moiety in these compounds contributes to their sensitivity and selectivity (Tanaka et al., 2001).

2. Synthesis of Benzothiazole Derivatives

Research has focused on efficient synthesis methods for 4-(Trifluoromethyl)-1,3-benzothiazole derivatives. One-pot reactions involving trifluoroacetic acid have been developed to produce these derivatives, which are significant for the creation of new pharmaceutical compounds (Feng-Yan Ge et al., 2007).

3. Aggregation-Induced Emission Luminogens

Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed for highly sensitive physiological pH sensing. These compounds exhibit multifluorescence emissions and are suitable for detecting pH fluctuation in biosamples and neutral water samples (Kai Li et al., 2018).

4. Corrosion Inhibition

Benzothiazole derivatives, including 4-(Trifluoromethyl)-1,3-benzothiazole, have been synthesized and studied for their corrosion inhibiting effects on carbon steel. These inhibitors show higher efficiency and stability compared to other benzothiazole family inhibitors (Zhiyong Hu et al., 2016).

5. Antitumor Properties

The development of benzothiazole-based compounds for antitumor applications has been significant. These compounds exhibit selective uptake into sensitive cells and induce cell death through various mechanisms, including DNA adduct formation (T. Bradshaw et al., 2004).

6. Antibacterial and Antifungal Activities

Benzothiazole derivatives, synthesized using various methods, have shown notable antibacterial and antifungal activities against a range of microorganisms. These properties make them potential candidates for developing new antimicrobial agents (P. Sahu et al., 2011).

7. Catalytic Applications in Organic Synthesis

4-(Trifluoromethyl)-1,3-benzothiazole has been utilized in catalytic processes, including the Diels-Alder aza-reaction. Its properties as both a heterodiene and a dienophile are exploited in these synthetic methods (V. Sokolov et al., 2012).

properties

IUPAC Name

4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBYYUSDFZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564280
Record name 4-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1,3-benzothiazole

CAS RN

131106-69-9
Record name 4-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)-1,3-benzothiazole
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4-(Trifluoromethyl)-1,3-benzothiazole
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Reactant of Route 4
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Reactant of Route 6
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